N-Methyl-2-piperidinemethyl-d5 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-piperidinemethyl-d5 Chloride is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that it contains deuterium, a heavier isotope of hydrogen. This compound is often utilized in various fields such as neurology, proteomics, and analytical chemistry due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-piperidinemethyl-d5 Chloride typically involves the deuteration of N-Methyl-2-piperidinemethyl Chloride. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a deuterium source, a catalyst such as palladium on carbon, and a suitable solvent like ethanol. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the deuterated product. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-piperidinemethyl-d5 Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form N-Methyl-2-piperidinemethyl-d5.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon in the presence of deuterium gas.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-Methyl-2-piperidinemethyl-d5 Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the metabolic fate of drugs.
Industry: Applied in the production of stable isotope-labeled compounds for various analytical purposes .
Mechanism of Action
The mechanism of action of N-Methyl-2-piperidinemethyl-d5 Chloride involves its interaction with molecular targets such as enzymes and receptorsThis property is exploited in studies to understand reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-piperidinemethyl Chloride: The non-deuterated form of the compound.
N-(Piperidine-4-yl) benzamide derivatives: Compounds with similar piperidine structures used in drug discovery.
Uniqueness
N-Methyl-2-piperidinemethyl-d5 Chloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .
Properties
CAS No. |
1795025-62-5 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
152.677 |
IUPAC Name |
2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2 |
InChI Key |
FGMRHGUEOYXVMX-YRYIGFSMSA-N |
SMILES |
CN1CCCCC1CCl |
Synonyms |
1-Methyl-2-chloromethylpiperidine-d5; 2-Chloromethyl-1-methylpiperidine-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.